molecular formula C14H21BrMgO2 B14896654 (2,4-Di-i-butyloxyphenyl)magnesium bromide

(2,4-Di-i-butyloxyphenyl)magnesium bromide

Cat. No.: B14896654
M. Wt: 325.52 g/mol
InChI Key: BLIDBAQRBGCHKL-UHFFFAOYSA-M
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Description

(2,4-diiso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. The compound is typically used in solution form, with THF acting as the solvent to stabilize the reactive magnesium bromide species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2,4-diiso-butyloxyphenyl)magnesium bromide involves the reaction of 2,4-diiso-butyloxybromobenzene with magnesium metal in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve refluxing the mixture to ensure complete reaction of the magnesium metal with the bromobenzene derivative.

Industrial Production Methods

In an industrial setting, the production of (2,4-diiso-butyloxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction is monitored closely to ensure complete conversion and high yield of the desired Grignard reagent.

Chemical Reactions Analysis

Types of Reactions

(2,4-diiso-butyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents.

    Solvents: THF is typically used due to its ability to stabilize the Grignard reagent.

    Reaction Conditions: Reactions are often carried out at low temperatures to control the reactivity and prevent side reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions with halides.

    Coupled Products: Formed from coupling reactions with various electrophiles.

Scientific Research Applications

(2,4-diiso-butyloxyphenyl)magnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Research: Utilized in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of (2,4-diiso-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.

    Methylmagnesium Bromide: A simpler Grignard reagent used for similar types of reactions.

    Ethylmagnesium Bromide: Another variant with different alkyl groups.

Uniqueness

(2,4-diiso-butyloxyphenyl)magnesium bromide is unique due to its specific substituents, which can influence the reactivity and selectivity of the reactions it undergoes. The presence of the 2,4-diiso-butyloxy groups can provide steric hindrance, affecting the approach of electrophiles and potentially leading to different reaction outcomes compared to simpler Grignard reagents.

Properties

Molecular Formula

C14H21BrMgO2

Molecular Weight

325.52 g/mol

IUPAC Name

magnesium;1,3-bis(2-methylpropoxy)benzene-6-ide;bromide

InChI

InChI=1S/C14H21O2.BrH.Mg/c1-11(2)9-15-13-6-5-7-14(8-13)16-10-12(3)4;;/h5-6,8,11-12H,9-10H2,1-4H3;1H;/q-1;;+2/p-1

InChI Key

BLIDBAQRBGCHKL-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC1=CC(=[C-]C=C1)OCC(C)C.[Mg+2].[Br-]

Origin of Product

United States

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